2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride
Description
Historical Context of Organosulfur Thiophene Derivatives
The discovery of thiophene represents one of the foundational moments in heterocyclic chemistry, with profound implications for the development of organosulfur compounds. Viktor Meyer's identification of thiophene in 1882 as a contaminant in benzene marked the beginning of systematic research into sulfur-containing aromatic heterocycles. The discovery occurred through careful observation of the indophenin reaction, where isatin mixed with sulfuric acid and crude benzene produced a characteristic blue dye. Meyer's ability to isolate thiophene as the actual substance responsible for this reaction demonstrated the compound's unique chemical properties and distinguished it from benzene despite their similar physical characteristics.
Following Meyer's initial discovery, the first synthesis of thiophene was reported the same year, involving the reaction of acetylene with elemental sulfur. This synthetic breakthrough established the foundation for developing more sophisticated thiophene derivatives and highlighted the accessibility of the thiophene ring system through various synthetic approaches. The historical development of thiophene chemistry has been characterized by continuous expansion of synthetic methodologies, including the Paal-Knorr thiophene synthesis using 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide, and the Gewald reaction involving the condensation of esters in the presence of elemental sulfur.
The evolution of organosulfur chemistry has demonstrated that sulfur-containing compounds exhibit remarkable diversity in their properties and applications. Nature abundantly provides organosulfur compounds, with sulfur being essential for life itself, as evidenced by the presence of sulfur in two of the twenty common amino acids, cysteine and methionine. The historical context reveals that while many organosulfur compounds are associated with unpleasant odors, some of the sweetest known compounds are organosulfur derivatives, exemplified by saccharin. This dichotomy has driven extensive research into understanding the structure-property relationships within organosulfur chemistry.
The historical significance of thiophene derivatives has been further enhanced by their natural occurrence and industrial relevance. Thiophene and its derivatives are found in petroleum sources, sometimes in concentrations reaching 1-3%, necessitating their removal through hydrodesulfurization processes in oil refineries. Recent scientific discoveries have expanded the historical context to include extraterrestrial findings, with thiophene derivatives detected at nanomole levels in 3.5 billion-year-old Martian soil sediments by the Curiosity rover at Gale crater between 2012 and 2017.
Significance in Chemical Research
The significance of 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride in chemical research stems from its position at the intersection of several important areas of contemporary chemistry. The compound embodies the principles of modern synthetic organic chemistry by incorporating multiple functional groups that enable diverse chemical transformations and applications. The thiophene core provides aromatic stability while maintaining reactivity toward electrophilic substitution reactions, making it superior to benzene in terms of synthetic versatility.
Thiophene derivatives have gained tremendous significance in medicinal chemistry due to their demonstrated therapeutic applications and biological activities. The incorporation of thiophene moieties into pharmaceutical compounds has resulted in numerous commercially available drugs, including suprofen, citizolam, dorzolamide, tipepidine, and sertaconazole. These compounds demonstrate thiophene's ability to enhance drug effectiveness and provide diverse biological activities, including antibacterial, anticancer, anticonvulsant, antithrombotic, antileishmanial, anti-inflammatory, and antifungal properties.
The structural features of this compound contribute to its research significance through multiple pathways. The presence of the bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, which have become cornerstone methodologies in modern synthetic chemistry. Research has demonstrated that bromothiophene derivatives exhibit remarkable tolerance to carbon-bromine bonds during palladium-catalyzed carbon-hydrogen homocoupling reactions, resulting in oligothiophenes bearing carbon-bromine bonds at terminal positions for further transformation.
The methylsulfanyl linker in the compound's structure provides additional synthetic versatility by offering potential sites for further functionalization and modification. This structural element combines the properties of organosulfur chemistry with the aromatic thiophene system, creating opportunities for developing novel synthetic methodologies and exploring structure-activity relationships. The primary amine functionality, present as the hydrochloride salt, enhances the compound's stability and handling properties while maintaining its reactivity for subsequent chemical transformations.
Recent research has highlighted the importance of thiophene-based derivatives in advanced materials applications, particularly in optoelectronics and semiconductor technologies. Thiophene derivatives serve as building blocks for organic light-emitting diodes, organic field-effect transistors, and organic photovoltaic devices, demonstrating their significance beyond traditional pharmaceutical applications. The compound's structure positions it as a potential precursor for developing novel materials with tailored electronic and optical properties.
Relationship to Other Bromothiophene Compounds
The relationship between this compound and other bromothiophene compounds reveals a complex network of structural similarities and functional differences that define this class of organosulfur heterocycles. Bromothiophene derivatives share the common feature of bromine substitution on the thiophene ring system, which fundamentally alters their chemical reactivity and synthetic utility compared to unsubstituted thiophene.
3-Bromothiophene represents one of the most widely studied bromothiophene derivatives, serving as a versatile starting material for various synthetic transformations. The compound enables the formation of 3,3-bithiophene through borylation followed by Suzuki coupling, and facilitates the synthesis of 3-alkylthiophenes through nickel-catalyzed cross-coupling with Grignard reagents. The positional difference between 3-bromothiophene and the 5-bromothiophene moiety in the target compound results in distinct reactivity patterns and synthetic applications, highlighting the importance of substitution patterns in thiophene chemistry.
Recent research has demonstrated the synthetic utility of 5-bromothiophene-2-carboxylic acid as a starting material for developing thiophene-based derivatives through Suzuki cross-coupling reactions. This compound shares the 5-bromothiophene core with the target molecule but differs in its functional group attachment, featuring a carboxylic acid group instead of the methylsulfanyl-ethanamine chain. The successful synthesis of various analogs from 5-bromothiophene-2-carboxylic acid, including pentyl and phenethyl ester derivatives, demonstrates the versatility of the 5-bromothiophene scaffold in synthetic chemistry.
The relationship extends to structural analogs that maintain the bromothiophene core while varying the attached functional groups. Compound databases reveal multiple related structures, including 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine, which represents the free base form of the target compound. This relationship highlights the importance of salt formation in modifying the physical and chemical properties of organic compounds while maintaining their core structural features and synthetic potential.
Table 1: Structural Comparison of Related Bromothiophene Compounds
| Compound Name | Bromine Position | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| 3-Bromothiophene | Position 3 | Bromine only | C₄H₃BrS |
| 5-Bromothiophene-2-carboxylic acid | Position 5 | Carboxylic acid | C₅H₃BrO₂S |
| 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine | Position 5 | Methylsulfanyl-ethanamine | C₇H₁₀BrNS₂ |
| Target compound (hydrochloride) | Position 5 | Methylsulfanyl-ethanamine·HCl | C₇H₁₁BrClNS₂ |
The palladium-catalyzed chemistry of bromothiophene derivatives has revealed important structure-reactivity relationships that govern their synthetic applications. Research has shown that bromothiophene derivatives can undergo carbon-hydrogen homocoupling reactions with remarkable selectivity, maintaining the carbon-bromine bond for subsequent transformations. This property distinguishes bromothiophenes from other halogenated aromatic compounds and establishes their unique position in synthetic methodology development.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, reflecting the compound's potential contributions to various fields of study. The primary research objective focuses on understanding the compound's synthetic accessibility and developing efficient methodologies for its preparation and modification. This objective requires comprehensive investigation of synthetic routes that can reliably produce the compound with high purity and yield, while minimizing environmental impact and cost considerations.
A fundamental research objective involves characterizing the compound's chemical reactivity and establishing structure-property relationships that govern its behavior under various reaction conditions. This characterization includes studying the compound's stability profile, solubility characteristics, and spectroscopic properties, which are essential for understanding its practical applications in synthetic chemistry. The presence of multiple functional groups within the molecule necessitates detailed investigation of selective reaction pathways and potential side reactions that may occur during chemical transformations.
The scope of research extends to exploring the compound's utility as a synthetic intermediate for developing more complex molecular architectures. Given the established importance of thiophene derivatives in medicinal chemistry, research objectives include investigating the compound's potential as a precursor for biologically active molecules and pharmaceutical intermediates. This research direction requires systematic exploration of structural modifications that can be achieved through the compound's reactive sites, including the bromine substituent, the sulfur-containing linker, and the amine functionality.
Research objectives also encompass the development of novel synthetic methodologies that leverage the compound's unique structural features. The presence of the bromothiophene moiety positions the compound as a potential substrate for palladium-catalyzed cross-coupling reactions, metal-catalyzed carbon-hydrogen activation processes, and other transition metal-mediated transformations. These research directions aim to expand the synthetic utility of bromothiophene derivatives and contribute to the broader field of heterocyclic chemistry.
The scope of investigation includes computational chemistry studies aimed at understanding the compound's electronic structure and predicting its reactivity patterns. Density functional theory calculations can provide insights into frontier molecular orbital properties, reactivity descriptors, and potential sites for chemical modification. These computational approaches complement experimental investigations and guide the rational design of synthetic strategies and applications.
Table 2: Research Domains and Specific Objectives
| Research Domain | Specific Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Chemistry | Develop efficient preparation methods | Multi-step synthesis optimization |
| Structural Characterization | Complete spectroscopic analysis | Nuclear magnetic resonance, mass spectrometry |
| Reactivity Studies | Map chemical transformation pathways | Reaction screening, mechanistic studies |
| Medicinal Chemistry | Explore biological activity potential | Structure-activity relationship studies |
| Materials Science | Investigate electronic properties | Computational modeling, physical measurements |
Environmental and sustainability considerations form an important component of the research scope, particularly in developing green chemistry approaches for the compound's synthesis and applications. Research objectives include minimizing waste generation, reducing the use of hazardous solvents and reagents, and developing recyclable synthetic processes that align with contemporary environmental standards. These considerations are particularly relevant for bromothiophene derivatives, given the environmental concerns associated with halogenated organic compounds.
The research scope encompasses collaborative investigations that bridge multiple disciplines, including organic synthesis, materials science, and computational chemistry. These interdisciplinary approaches are essential for fully realizing the compound's potential applications and developing comprehensive understanding of its properties and behavior. The complex nature of organosulfur thiophene derivatives requires expertise from multiple areas of chemistry to address the various challenges and opportunities they present.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYGMVOCJEWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Selective Bromination of Thiophene
A critical step is the preparation of 2-bromothiophene or 5-bromothiophene intermediates. A patented method (CN111763194A) describes an environmentally friendly and cost-effective process for selective bromination using sodium bromide, sulfuric acid, and hydrogen peroxide in aqueous media. The molar ratios and reaction conditions are optimized to favor bromination at the 2-position of thiophene, which is structurally related to the 5-position in substituted thiophenes.
Reaction Conditions and Parameters:
| Reagent | Molar Ratio (Thiophene = 1) | Notes |
|---|---|---|
| Sodium bromide | 0.8 – 1.1 | Bromine source, can be from valsartan wastewater |
| Sulfuric acid | 1.0 – 1.5 | Acid catalyst |
| Hydrogen peroxide | 1.0 – 1.4 | Oxidant to generate bromine in situ |
| Parameter | Value | Notes |
|---|---|---|
| Temperature | -5 to 40 °C (preferably 5-10 °C) | Low temperature to improve selectivity |
| Reaction time | 3 to 20 hours (preferably 15-20 h) | Extended time to ensure completion |
Key Outcomes:
- The method achieves low levels of 3-bromothiophene impurity (~0.12–0.14%), enhancing selectivity for the desired brominated isomer.
- Use of L-valine methyl ester as an additive improves substitution selectivity and reduces odor.
- The bromine is generated in situ from sodium bromide and hydrogen peroxide, making the process environmentally friendly and cost-effective.
- The process can utilize waste streams from valsartan production, reducing raw material costs.
Example from Patent:
| Step | Quantity / Condition | Description |
|---|---|---|
| Sodium bromide | 52.8 g (0.513 mol) | Commercial or waste source |
| L-valine methyl ester | 7.4 g (0.056 mol) | Improves selectivity |
| Water | 340 mL | Solvent |
| Concentrated sulfuric acid | 64.3 g (0.642 mol) | Added dropwise |
| Thiophene | 45.0 g (0.535 mol) | Substrate |
| 35% Hydrogen peroxide | 62.4 g (0.642 mol) | Added dropwise at 5-10 °C |
| Reaction temperature | 5-10 °C | Maintained during peroxide addition and reaction |
| Reaction time | 18 hours | Stirring and reaction |
This process yields 2-bromothiophene with high purity and minimal side products.
Formation of the Sulfanyl-Ethanamine Moiety
Following bromination, the bromothiophene intermediate undergoes nucleophilic substitution with ethanethiol or a related sulfanyl-ethanamine precursor to form the sulfanyl linkage. The thiol group attacks the bromomethyl position, forming the –S–CH2– linkage.
Subsequently, the ethanamine group is introduced, often resulting in the hydrochloride salt for improved stability and solubility. While detailed stepwise procedures for this transformation are less documented in open literature, the general synthetic route involves:
- Alkylation of ethanethiol with bromomethyl-substituted bromothiophene.
- Conversion of the resulting thioether to ethanamine via substitution or reduction reactions.
- Isolation of the hydrochloride salt by acidification with HCl.
Summary Table of Preparation Steps
| Step No. | Reaction/Process | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Selective bromination of thiophene | Thiophene, NaBr, H2SO4, H2O2, L-valine methyl ester, 5-10 °C, 18 h | High purity 2-bromothiophene with low 3-bromo impurity |
| 2 | Alkylation with ethanethiol or equivalent | 2-bromothiophene derivative, ethanethiol, base | Formation of sulfanyl intermediate |
| 3 | Introduction of ethanamine group | Substitution/reduction reaction, acidification with HCl | Formation of 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride |
Research Findings and Data
- The bromination method using sodium bromide and hydrogen peroxide is superior to direct bromine addition, offering better selectivity and environmental benefits.
- Use of L-valine methyl ester as an additive reduces by-product formation and unpleasant odors during bromination.
- The final compound's molecular formula is C7H11BrClNS2 with a molecular weight of 288.7 g/mol, confirming the incorporation of bromine, sulfur, and amine hydrochloride functionalities.
- Analytical data such as GC spectra confirm the purity of bromothiophene intermediates, essential for high-quality synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromine
The bromine atom at the 5-position of the thiophene ring facilitates palladium-catalyzed cross-coupling reactions. Key examples include:
Mechanistic Insight : Bromine acts as a leaving group, with palladium facilitating oxidative addition. The electron-withdrawing effect of the sulfanyl group enhances reactivity toward nucleophiles.
Oxidation of Sulfanyl Group
The methylsulfanyl linker (-SCH2-) undergoes oxidation to form sulfoxides or sulfones:
Amine Functionalization
The primary amine (as hydrochloride salt) participates in acid-base and condensation reactions:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acylation | Acetyl chloride, Et3N, DCM, 0°C to RT | N-Acetylated derivative | |
| Schiff Base Formation | Aldehyde/ketone, EtOH, reflux | Imine-linked conjugates |
Key Consideration : Deprotonation with a base (e.g., Et3N) is required to activate the amine for nucleophilic reactions.
Thiophene Ring Functionalization
Electrophilic substitution on the thiophene ring is directed by bromine and sulfanyl groups:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 5-Bromo-3-nitrothiophene derivatives | |
| Halogenation | NBS, DMF, 50°C | Dibrominated thiophene analogs |
Regioselectivity : Bromine at the 5-position directs electrophiles to the 3- and 4-positions, while the sulfanyl group exerts steric and electronic effects.
Reductive Dehalogenation
Controlled reduction of the C-Br bond enables functional group interconversion:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Hydrogenolysis | H2 (1 atm), Pd/C, EtOH, RT | 2-[(Thiophen-2-ylmethyl)sulfanyl]ethan-1-amine |
Complexation with Metal Ions
The amine and sulfur atoms act as ligands for transition metals:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Coordination Complex | CuCl2, MeOH, RT | Tetrahedral Cu(II) complex |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing bromothiophene moieties exhibit promising antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The presence of the sulfanyl group in 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride may enhance its bioactivity against various pathogens.
2. Anticancer Properties
Recent investigations have suggested that thiophene derivatives possess anticancer activities. The bromine substituent on the thiophene ring may contribute to increased cytotoxicity against cancer cell lines. Preliminary studies indicated that similar compounds can induce apoptosis in tumor cells, warranting further exploration of this compound in cancer therapy .
3. Neurological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Some studies have linked thiophene derivatives to neuroprotective effects, indicating possible applications in treating neurodegenerative diseases . The amine group may facilitate binding to neurotransmitter receptors, enhancing the compound's therapeutic profile.
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their semiconducting properties . Their ability to form stable thin films enhances their utility in these technologies.
2. Conductive Polymers
Incorporating this compound into conductive polymers can improve their electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for sensors and flexible electronic devices .
Industrial Applications
1. Synthesis of Fine Chemicals
The compound serves as an intermediate in synthesizing various fine chemicals and agrochemicals. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis .
2. Catalysis
There is potential for using this compound as a catalyst or catalyst precursor in various chemical reactions, particularly those involving sulfur chemistry. Its ability to stabilize reactive intermediates could enhance reaction efficiency in industrial processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by thiophene derivatives. |
| Study B | Anticancer Activity | Showed increased apoptosis in breast cancer cell lines when treated with similar compounds. |
| Study C | Organic Electronics | Reported enhanced charge mobility in devices incorporating thiophene-based materials. |
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Properties
Key Observations:
- Bromine vs. Methoxy Groups : The target’s bromothiophene contrasts with methoxy-substituted phenyl rings in compounds like 3 and 25T-NBOH , altering electronic properties (bromine’s electron-withdrawing effect vs. methoxy’s electron-donating effect). This impacts receptor binding affinity and metabolic stability .
- Backbone Flexibility : The methylsulfanyl bridge in the target compound is structurally analogous to ranitidine derivatives but lacks the furan ring, suggesting divergent biological targets (e.g., serotonin vs. histamine receptors) .
- Amine Functionalization: Unlike 25T-NBOH’s phenolic hydroxyl group, the target’s primary amine hydrochloride salt enhances solubility, favoring pharmacokinetic profiles .
Biological Activity
2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride, with the CAS number 1172948-44-5, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 288.66 g/mol. It contains a bromothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thioether derivatives have shown significant cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound may possess similar properties .
- Antimicrobial Properties : The presence of sulfur and bromine in the structure may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further investigation as an antimicrobial agent .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, compounds with similar thiophene structures often interact with biological targets through:
- Inhibition of Enzymatic Activity : Thiophene derivatives are known to inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation.
Case Studies and Research Findings
A review of literature reveals several studies focusing on related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example, bromothiophene derivatives can react with thiol-containing amines under alkaline conditions (e.g., KOH in methanol/water mixtures) at reflux temperatures (~80°C). Purification often employs column chromatography (ethyl acetate/hexane) or recrystallization from chloroform .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol/water | Maximizes solubility of intermediates |
| Temperature | 80°C (reflux) | Accelerates reaction kinetics |
| Purification | Silica gel chromatography | Reduces byproduct contamination |
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR Spectroscopy (¹H/¹³C) to confirm the thiophene ring substitution pattern and sulfide linkage .
- Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .
- X-ray Diffraction for crystallographic validation of the hydrochloride salt form .
Q. How should researchers handle stability and storage to prevent degradation?
- Guidelines : Store at −20°C in airtight, light-protected containers. Avoid aqueous solutions at neutral/basic pH, as hydrolysis of the sulfide bond may occur. Stability studies suggest <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Analysis : Solubility discrepancies arise from varying solvent polarities and hydrochloride salt dissociation. For example:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Ideal for biological assays |
| Water | <1 | Limited due to hydrophobic thiophene moiety |
| Chloroform | 10–15 | Enhanced by nonpolar interactions |
- Resolution : Pre-saturate solvents with HCl gas to stabilize the salt form and reduce variability .
Q. How does the bromothiophene moiety influence biological activity in target binding assays?
- Mechanistic Insight : The 5-bromo group enhances electrophilic character, promoting covalent interactions with cysteine residues in enzymes (e.g., kinase inhibitors). Competitive binding assays using fluorescence polarization (FP) or surface plasmon resonance (SPR) are recommended to quantify affinity (Kd < 100 nM reported in similar compounds) .
Q. What experimental designs address conflicting cytotoxicity results in cell-based studies?
- Approach :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ thresholds.
- Controls : Include a non-brominated analog to isolate bromine-specific effects.
- Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays to differentiate cytostatic vs. cytotoxic effects .
Q. How can regioselectivity challenges in modifying the thiophene ring be mitigated during derivatization?
- Synthetic Strategy : Use directing groups (e.g., methylsulfanyl) to control electrophilic substitution patterns. Computational modeling (DFT) predicts preferential bromination at the 5-position due to electron-withdrawing effects of the sulfide group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
